(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid
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Overview
Description
(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Formation of the Enone Moiety: The enone structure can be formed through aldol condensation or similar reactions involving appropriate aldehydes and ketones.
Coupling Reactions: The final step involves coupling the thiazole derivative with the enone moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the enone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, thiamine (vitamin B1).
Enone Compounds: Chalcones, curcumin.
Uniqueness
(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of a thiazole ring and an enone moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-3-18-10(17)9-6(2)12-11(19-9)13-7(14)4-5-8(15)16/h4-5H,3H2,1-2H3,(H,15,16)(H,12,13,14)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACFRXSFGKHEMM-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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